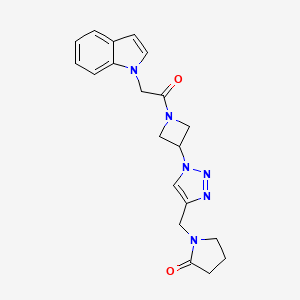
N-(4-氨基-2-((4-硝基苄硫基)-6-氧代-1,6-二氢嘧啶-5-基)-3,4-二甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H19N5O6S and its molecular weight is 457.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
还原化学和缺氧选择性细胞毒性
对与N-(4-氨基-2-((4-硝基苄硫基)-6-氧代-1,6-二氢嘧啶-5-基)-3,4-二甲氧基苯甲酰胺)结构相关的化合物的研究揭示了它们作为缺氧选择性细胞毒素的潜力。这些化合物通过生物还原活化,在低氧条件下表现出对缺氧肿瘤细胞的选择性毒性。这个过程涉及在低氧条件下对硝基团的酶促还原,导致产生有害的细胞毒中间体,能够优先在缺氧环境中损伤癌细胞。对这些机制的研究有助于理解和增强药物在靶向缺氧肿瘤区域方面的功效,从而最小化对健康、含氧组织的损害 (Palmer et al., 1995)。
生物活化和DNA交联
进一步研究相关化合物的生物活化强调了这些前药转化为能够诱导DNA-DNA互链交联的活性代谢物,这是对癌细胞致命的DNA损伤形式。这种活化过程是由特定酶介导的,突出了理解酶-底物相互作用对优化治疗策略的重要性。这些见解有助于通过在肿瘤内实现有针对性的活化,从而减少全身毒性,为开发更有效的癌症治疗方案做出贡献 (Knox et al., 1991)。
合成和结构优化
对合成与N-(4-氨基-2-((4-硝基苄硫基)-6-氧代-1,6-二氢嘧啶-5-基)-3,4-二甲氧基苯甲酰胺)类似化合物的异构体和类似物的研究提供了影响缺氧细胞毒性的结构特征的见解。这些研究侧重于通过平衡对缺氧癌细胞的细胞毒性效力与对正常含氧细胞的毒性减少来优化这类化合物的治疗窗口。结构修饰旨在增强药物的选择性和功效,作为改善癌症治疗结果的更广泛策略的一部分 (Palmer et al., 1996)。
未来方向
作用机制
Target of Action
Compounds with similar structures, such as thiazolidine derivatives, have been found to exhibit diverse therapeutic and pharmaceutical activities . They are used in probe design and have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Mode of Action
It can be inferred from related compounds that the presence of sulfur enhances their pharmacological properties . The compound may interact with its targets through hydrogen bonding, electrostatic interactions, or other types of chemical bonding, leading to changes in the target’s function.
Biochemical Pathways
For example, thiazolidine derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
It can be inferred from related compounds that various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
Based on the diverse biological activities exhibited by similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular level .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide involves the condensation of 4-nitrobenzyl mercaptan with 5,6-dimethoxy-2,4-diaminopyrimidine, followed by acylation with 3,4-dimethoxybenzoyl chloride and reduction of the nitro group to an amino group.", "Starting Materials": [ "4-nitrobenzyl mercaptan", "5,6-dimethoxy-2,4-diaminopyrimidine", "3,4-dimethoxybenzoyl chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Condensation of 4-nitrobenzyl mercaptan with 5,6-dimethoxy-2,4-diaminopyrimidine in the presence of hydrochloric acid to form N-(4-nitrobenzyl)thio-5,6-dimethoxy-2,4-diaminopyrimidine", "Step 2: Acylation of N-(4-nitrobenzyl)thio-5,6-dimethoxy-2,4-diaminopyrimidine with 3,4-dimethoxybenzoyl chloride in the presence of triethylamine to form N-(4-nitrobenzyl)thio-6-oxo-5,6-dihydropyrimidine-4-carboxamide-3,4-dimethoxybenzoate", "Step 3: Reduction of the nitro group in N-(4-nitrobenzyl)thio-6-oxo-5,6-dihydropyrimidine-4-carboxamide-3,4-dimethoxybenzoate with sodium borohydride in the presence of methanol to form N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzoate", "Step 4: Hydrolysis of N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzoate with sodium hydroxide to form N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide", "Step 5: Extraction of N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide with ethyl acetate and purification by recrystallization from methanol and water" ] } | |
CAS 编号 |
868228-20-0 |
分子式 |
C20H19N5O6S |
分子量 |
457.46 |
IUPAC 名称 |
N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H19N5O6S/c1-30-14-8-5-12(9-15(14)31-2)18(26)22-16-17(21)23-20(24-19(16)27)32-10-11-3-6-13(7-4-11)25(28)29/h3-9H,10H2,1-2H3,(H,22,26)(H3,21,23,24,27) |
InChI 键 |
QXTOGNINDZMGBE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])N)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-morpholin-4-ylpropyl)-2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2500305.png)

![6-Isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2500307.png)
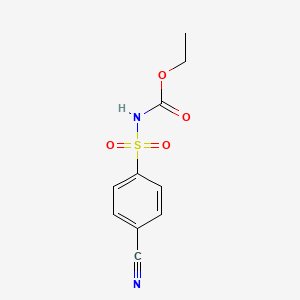

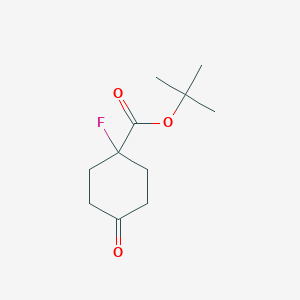
![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2500312.png)
![2-((6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2500315.png)
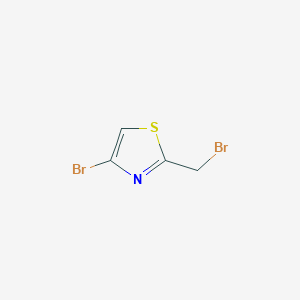
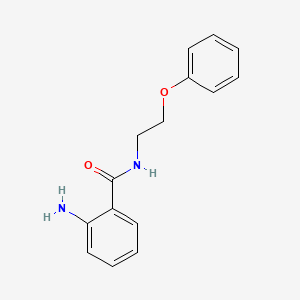
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2500321.png)
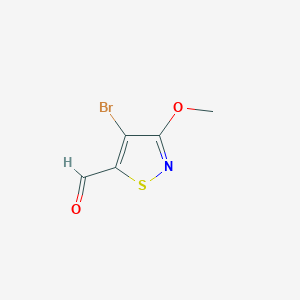
![5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2500323.png)
